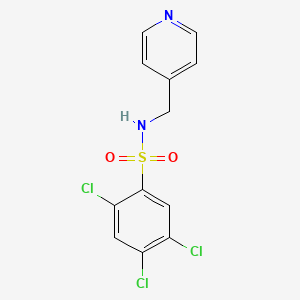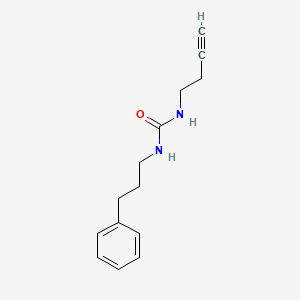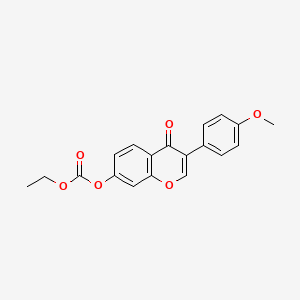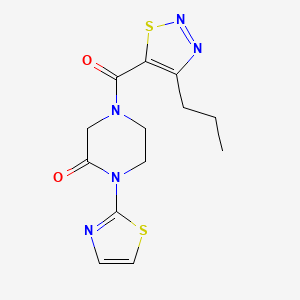![molecular formula C21H17F3N4O B2699956 2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol CAS No. 393823-20-6](/img/structure/B2699956.png)
2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol is a useful research compound. Its molecular formula is C21H17F3N4O and its molecular weight is 398.389. The purity is usually 95%.
BenchChem offers high-quality 2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Combinatorial Synthesis and Anticancer Evaluation
A study describes the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, including compounds structurally related to the chemical of interest, using a green chemistry approach with water–ethanol as solvents. These compounds were evaluated for their anticancer activity against various human cancer cell lines, showcasing significant potency against the human breast cancer cell line MCF7. This suggests potential applications in developing new anticancer agents (Patravale et al., 2014).
Molecular Diversity through Multicomponent Reactions
Another research effort highlights the molecular diversity achievable through the three-component reaction of α-amino acids with other compounds, leading to the formation of functionalized pyrrolo[3,4-a]pyrrolizines and related structures. This method demonstrates the capability to synthesize a wide variety of heterocyclic compounds, potentially including variations on the specific pyrrolo[2,3-d]pyrimidin-4-yl structure, offering broad applications in drug discovery and development (Chen et al., 2016).
Antiviral Activity of Carbocyclic Analogs
Research on carbocyclic analogs of 7-deazaguanosine, which share a structural motif with the compound , reveals selective inhibitory activities against the multiplication of herpes simplex virus types 1 and 2 (HSV1 and HSV2) in cell culture. This indicates the potential for developing new antiviral drugs based on modifying the core pyrrolo[2,3-d]pyrimidin-4-yl structure (Legraverend et al., 1985).
Hydrogen Bonding and Molecular Conformation Studies
The conformation and intramolecular hydrogen bonding of a dipyrrolic derivative, which could be structurally similar to the target compound, were studied. Understanding such molecular interactions is crucial for designing drugs with specific biological activities, as these characteristics significantly influence molecular recognition processes (Díaz et al., 1995).
Anti-inflammatory and Antimicrobial Agents
A study on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, which are structurally related to the chemical of interest, revealed promising anti-inflammatory and antimicrobial activities. This suggests that modifying the pyrrolo[2,3-d]pyrimidin-4-yl structure could lead to new compounds with potential therapeutic applications in treating inflammation and bacterial infections (Aggarwal et al., 2014).
properties
IUPAC Name |
2-[[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c22-21(23,24)15-7-4-8-16(11-15)28-12-17(14-5-2-1-3-6-14)18-19(25-9-10-29)26-13-27-20(18)28/h1-8,11-13,29H,9-10H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFGNGNULQPPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-ethyl 3-methyl 2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2699876.png)
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)





![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)
